molecular formula C11H16ClNO B1519512 3-(3-Ethylphenoxy)azetidine hydrochloride CAS No. 1269199-26-9

3-(3-Ethylphenoxy)azetidine hydrochloride

Cat. No. B1519512
M. Wt: 213.7 g/mol
InChI Key: ARVWPAVEFGXQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethylphenoxy)azetidine hydrochloride is a chemical compound with the CAS Number: 1269199-26-9. It has a molecular weight of 213.71 . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of azetidines, including 3-(3-Ethylphenoxy)azetidine hydrochloride, has been a topic of interest in recent years . The methods of synthesis are organized by the reaction type used for functionalization of azetidines .


Molecular Structure Analysis

The molecular structure of 3-(3-Ethylphenoxy)azetidine hydrochloride is represented by the linear formula: C11 H15 N O . Cl H . The InChI Code for this compound is 1S/C11H15NO.ClH/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Azetidines represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .


Physical And Chemical Properties Analysis

3-(3-Ethylphenoxy)azetidine hydrochloride is a solid at room temperature . It has a molecular weight of 213.71 .

Scientific Research Applications

“3-(3-Ethylphenoxy)azetidine hydrochloride” is a chemical compound with the CAS Number: 1269199-26-9 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Azetidines, the class of compounds to which “3-(3-Ethylphenoxy)azetidine hydrochloride” belongs, are known for their reactivity and have been used in a variety of synthetic applications . They are ubiquitous in natural products and are important in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Azetidines are known for their reactivity and have been used in a variety of synthetic applications . They are ubiquitous in natural products and are important in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

  • Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
  • Applications of metalated azetidines .
  • Practical C(sp3)–H functionalization .
  • Facile opening with carbon nucleophiles .
  • Application of azetidines in polymer synthesis .

Azetidines are known for their reactivity and have been used in a variety of synthetic applications . They are ubiquitous in natural products and are important in medicinal chemistry . Their potential in peptidomimetic and nucleic acid chemistry is considered remarkable . Azetidines also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

  • Invention of new [2+2] cycloaddition reactions for azetidine synthesis .
  • Applications of metalated azetidines .
  • Practical C(sp3)–H functionalization .
  • Facile opening with carbon nucleophiles .
  • Application of azetidines in polymer synthesis .

Safety And Hazards

The safety data sheet (SDS) for 3-(3-Ethylphenoxy)azetidine hydrochloride can be found online . It is always recommended to handle chemical compounds with appropriate personal protective equipment and to ensure adequate ventilation .

Future Directions

Azetidines, including 3-(3-Ethylphenoxy)azetidine hydrochloride, have been gaining attention in organic synthesis . They are used in the development of new macromolecular architectures . The future directions of research in this field will likely focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

3-(3-ethylphenoxy)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11;/h3-6,11-12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVWPAVEFGXQJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylphenoxy)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Ethylphenoxy)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Ethylphenoxy)azetidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(3-Ethylphenoxy)azetidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(3-Ethylphenoxy)azetidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(3-Ethylphenoxy)azetidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-(3-Ethylphenoxy)azetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.